molecular formula C29H38O18 B15292882 |A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate

|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate

Cat. No.: B15292882
M. Wt: 674.6 g/mol
InChI Key: NXVPJXKDYQZVDU-IEXBOCDTSA-N
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Description

A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-): is a derivative of glucose, specifically a glucopyranoside, where the glucose molecule is modified with acetyl groups and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a starting material, which is reacted with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the propynyl group.

    Reduction: Deacetylated glucopyranosides.

    Substitution: Glucopyranosides with various functional groups replacing the acetyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Employed in the study of carbohydrate chemistry and glycosylation reactions.

Biology:

  • Investigated for its potential role in biological systems as a glycosyl donor or acceptor.
  • Studied for its interactions with enzymes involved in carbohydrate metabolism.

Medicine:

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the modification of surfaces and polymers to enhance their properties.

Mechanism of Action

The mechanism of action of A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) involves its interactions with various molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranoside, which can then participate in glycosylation reactions. The propynyl group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) is unique due to the presence of both acetyl and propynyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C29H38O18

Molecular Weight

674.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-ynoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3/t20-,21-,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1

InChI Key

NXVPJXKDYQZVDU-IEXBOCDTSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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